An In-depth Technical Guide to 3-(2-Ethylphenoxy)azetidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(2-Ethylphenoxy)azetidine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(2-ethylphenoxy)azetidine, a novel aryloxyazetidine derivative with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from analogous structures to present a detailed projection of its chemical structure, physicochemical properties, a robust synthetic protocol, and prospective applications. The azetidine scaffold is a privileged structure in modern drug development, and this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this unique compound.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug discovery. Their inherent ring strain and three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and conformational rigidity. These properties can lead to enhanced pharmacokinetic profiles and target engagement of drug candidates. Several FDA-approved drugs incorporate the azetidine moiety, underscoring its value in medicinal chemistry. The introduction of an aryloxy substituent at the 3-position of the azetidine ring, as in 3-(2-ethylphenoxy)azetidine, offers a vector for exploring new chemical space and modulating biological activity.
Chemical Structure and Estimated Physicochemical Properties
The chemical structure of 3-(2-ethylphenoxy)azetidine consists of an azetidine ring linked at the 3-position to a 2-ethylphenyl group via an ether linkage.
Chemical Structure:
Based on data from structurally related compounds such as 3-phenoxyazetidine and other substituted aryloxyazetidines, the following physicochemical properties for 3-(2-ethylphenoxy)azetidine are estimated:
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₁₁H₁₅NO | Based on chemical structure |
| Molecular Weight | 177.24 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil | By analogy to similar small molecule ethers |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than related, smaller analogs |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Typical for aryloxy derivatives |
| pKa (of the azetidine nitrogen) | ~8.5 - 9.5 | Similar to other N-unsubstituted azetidines |
| LogP | 2.0 - 3.0 | Estimated based on the presence of the ethyl and phenyl groups, increasing lipophilicity compared to the parent 3-phenoxyazetidine. |
Proposed Synthesis of 3-(2-Ethylphenoxy)azetidine
The synthesis of 3-(2-ethylphenoxy)azetidine can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by deprotection. This method offers high yields and utilizes readily available starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-(2-Ethylphenoxy)azetidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-(2-ethylphenoxy)azetidine
-
Rationale: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and a phenol.[1][2] The nitrogen of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction as a nucleophile.[3][4] Sodium hydride is used as a strong base to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a nucleophilic alkoxide.[5]
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2-ethylphenol (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine.
-
Step 2: Synthesis of 3-(2-Ethylphenoxy)azetidine (Final Product)
-
Rationale: The Boc protecting group is acid-labile and can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the free secondary amine.[4]
-
Procedure:
-
Dissolve the purified 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane or a mixture of TFA and dichloromethane (DCM) (1:1 v/v).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-ethylphenoxy)azetidine. Further purification, if necessary, can be achieved by distillation or chromatography.
-
Spectroscopic Characterization
The identity and purity of the synthesized 3-(2-ethylphenoxy)azetidine would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to complex spin-spin coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the ethyl group, the aromatic ring, and the azetidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the alkyl and aromatic groups, and the N-H bond of the secondary amine.
Potential Applications in Drug Discovery
The 3-(2-ethylphenoxy)azetidine scaffold is a promising starting point for the development of novel therapeutic agents. The azetidine core provides metabolic stability and favorable physicochemical properties, while the 2-ethylphenoxy group can be modified to optimize potency and selectivity for various biological targets. Potential therapeutic areas include:
-
Central Nervous System (CNS) Disorders: The lipophilicity and compact nature of the molecule may facilitate blood-brain barrier penetration, making it a candidate for targeting CNS receptors and enzymes.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic scaffolds.
-
Inflammatory Diseases: The aryloxyazetidine motif could serve as a core for the development of inhibitors of inflammatory mediators.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-(2-ethylphenoxy)azetidine. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this document serves as a valuable resource for researchers aiming to explore this novel chemical entity. The unique combination of the azetidine scaffold and the 2-ethylphenoxy substituent presents exciting opportunities for the discovery of new drug candidates with improved pharmacological profiles.
References
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
-
(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - ResearchGate. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
- WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google P
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
- US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google P
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - ResearchGate. (URL: [Link])
-
Organic CHEMISTRY - TSI Journals. (URL: [Link])
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (URL: [Link])
- US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google P
-
Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC - NIH. (URL: [Link])
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. (URL: [Link])
-
Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. (URL: [Link])
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed. (URL: [Link])
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
-
Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. (URL: [Link])
- WO1989003378A1 - Process for the preparation of aryloxyacetic acid - Google P
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Arylated Selenoureas - ResearchGate. (URL: [Link])
-
Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF - ResearchGate. (URL: [Link])
-
Williamson Ether Synthesis - YouTube. (URL: [Link])
-
N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers - R&D Chemicals. (URL: [Link])
